Heptyl isobutyrate

Physicochemical Characterization Volatility Control Process Specification

Heptyl isobutyrate (CAS 2349-13-5), also known as heptyl 2-methylpropanoate, is a carboxylic acid ester (C₁₁H₂₂O₂) formed from n-heptanol and isobutyric acid. It appears as a colorless to pale yellow liquid and is valued primarily as a flavor and fragrance agent (FEMA 2550, JECFA.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 2349-13-5
Cat. No. B1581869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl isobutyrate
CAS2349-13-5
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C(C)C
InChIInChI=1S/C11H22O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h10H,4-9H2,1-3H3
InChIKeyRFDUMBPGZUIKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Isobutyrate (CAS 2349-13-5): A Mid-Chain Branched Ester for Flavor and Fragrance Procurement


Heptyl isobutyrate (CAS 2349-13-5), also known as heptyl 2-methylpropanoate, is a carboxylic acid ester (C₁₁H₂₂O₂) formed from n-heptanol and isobutyric acid [1]. It appears as a colorless to pale yellow liquid and is valued primarily as a flavor and fragrance agent (FEMA 2550, JECFA 190) [2]. Its sensory profile is described as sweet, fruity, green, and warm, with nuances of apple, cherry, apricot, and pineapple . Naturally occurring in hop oil (Humulus lupulus) and several other plant species [3], heptyl isobutyrate is listed by the U.S. FDA under 21 CFR 172.515 for use in food [2]. Understanding its specific physicochemical and regulatory properties is critical for procurement decisions, as not all esters in this class are interchangeable.

Why Heptyl Isobutyrate Cannot Be Simply Swapped with Other Heptyl or Isobutyrate Esters in Formulations


Procurement specialists cannot assume interchangeability within the heptyl or isobutyrate ester families. Even minor structural changes, such as altering the alcohol chain length or moving the branching methyl group on the acid moiety, profoundly shift physicochemical properties like boiling point and logP, thereby altering volatility, substantivity, and organoleptic character . For instance, replacing the branched isobutyrate group with a linear butyrate group transforms the odor from fruity-green to a distinct chamomile note . Furthermore, critical distinctions exist in regulatory status and purity profiles; heptyl isobutyrate holds a specific FDA 21 CFR 172.515 listing and a FEMA GRAS designation (No. 2550), which may not be shared by its closest structural neighbors, creating regulatory compliance risks during substitution [1]. The quantitative evidence below provides the specific data needed to justify the selection of heptyl isobutyrate over its analogs.

Quantitative Differentiation Guide for Heptyl Isobutyrate (CAS 2349-13-5)


Physicochemical Differentiation: Boiling Point and Density vs. Isobutyrate Homologs

Heptyl isobutyrate occupies a distinct position within the isobutyrate homologous series regarding volatility and density, which are key parameters for flavor release and formulation. It exhibits a boiling point of 212 °C, which is significantly higher than the lighter ethyl isobutyrate (110 °C) and hexyl isobutyrate (199 °C), but lower than the heavier octyl isobutyrate (245 °C) [1]. Its density (0.863 g/mL at 25 °C) also distinguishes it from its closest homologs, octyl isobutyrate (0.856 g/mL) and hexyl isobutyrate (0.860 g/mL), reflecting its specific molecular packing .

Physicochemical Characterization Volatility Control Process Specification

Chromatographic Selectivity: Kovats Retention Index Comparison for Analytical Method Development

For analytical chemists developing QC methods, heptyl isobutyrate can be unambiguously identified by its specific Kovats retention index (RI) on a non-polar column. On a standard HP-5 capillary column, it has a reported RI of 1248 [1]. This value creates a clear chromatographic window between its adjacent homologs: hexyl isobutyrate, with a lower calculated RI, and octyl isobutyrate, with a higher RI, ensuring reliable separation, identification, and quantification in complex volatile mixtures [2].

Gas Chromatography Retention Index Quality Control

Regulatory Exclusivity: Specific FDA 21 CFR 172.515 Listing as a Synthetic Flavoring Substance

A key procurement differentiator is regulatory clearance. Heptyl isobutyrate is explicitly listed and sanctioned by the U.S. FDA under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant that may be safely used in food [1]. This federal regulation provides a positive legal basis for its use. While many esters are also FEMA GRAS, this specific regulatory listing is a concrete, verifiable requirement for food manufacturers; many structure-adjacent esters, such as heptyl butyrate, do not share this specific regulatory citation, potentially complicating their use in food applications sold in the U.S., thus conferring a distinct advantage to heptyl isobutyrate [2].

Food Regulation GRAS Compliance FDA

Natural Occurrence Concentration in Hop Oil: A Trace-Level Marker for Authenticity Analysis

Heptyl isobutyrate is a verified volatile constituent of hop oil (Humulus lupulus), identified positively by mass spectral pattern and retention time comparison with an authentic standard [1]. It is reported to be present at relatively low concentrations, typically around 0.3% in hop essential oil, making it a trace-level marker rather than a major constituent [2]. This is in notable contrast to major hop oil esters like 2-methylbutyl isobutyrate, which are found at much higher relative abundances [1]. The presence or absence of this specific ester can thus be used as one of several discriminant markers in authenticity testing protocols and for variety-specific hop fingerprinting.

Hop Chemistry Natural Product Analysis Biomarker Verification

Sensory Threshold Differentiation: Class-Level Inference from Branched Isobutyrate Esters

While a specific published odor detection threshold for heptyl isobutyrate was not directly found in the literature, a class-level inference can be made from the structurally related branched ester, ethyl isobutyrate, which has a reported odor detection threshold of 0.000022 ppm . This extremely low threshold indicates that branched isobutyrates are potent odorants in general. Given heptyl isobutyrate's higher molecular weight and lower volatility relative to ethyl isobutyrate, its threshold is expected to be higher than this value, likely in the low ppb range. Another comparator, isoamyl isobutyrate, has a reported aroma detection threshold of 14 ppb, suggesting heptyl isobutyrate's value may lie between 0.02 ppb and 14 ppb . This potent class-leading character underscores its high impact in flavor formulations even at low dosage.

Sensory Science Flavor Threshold Odor Detection

High-Value Application Scenarios for Heptyl Isobutyrate Based on Quantitative Evidence


Precision Flavor Formulation Requiring a Balanced Volatility Profile

For flavorists developing complex fruit or beverage flavors (e.g., pineapple, apple, or berry), heptyl isobutyrate provides a quantifiably balanced volatility profile. Its boiling point (212 °C) situates it perfectly between lighter top-note esters (like ethyl isobutyrate) and heavier base-note esters, ensuring a sustained aroma contribution throughout the product's consumption experience without premature dissipation. This specific volatility is a direct consequence of its mid-range carbon chain length, enabling controlled release kinetics that cannot be replicated by simpler or shorter-chain analogs.

Regulatory-Compliant Food Product Development for the U.S. Market

Companies developing new food or beverage products intended for the U.S. market should prioritize heptyl isobutyrate, as its explicit listing in FDA 21 CFR 172.515 [1] provides a clear, audit-ready regulatory pathway. This specificity eliminates the ambiguity and potential legal hurdles associated with using structurally similar, non-listed esters (such as heptyl butyrate) and can significantly accelerate the GRAS affirmation or FEMA GRAS extension process, directly reducing legal review costs and time to market.

Analytical Standard for Hop Oil and Fermented Beverage Metabolomics

Given its verified natural occurrence in hop oil and its specific Kovats retention index (RI 1248 on HP-5) [2][3], a high-purity analytical standard of heptyl isobutyrate is essential for laboratories conducting GC-MS metabolomic fingerprinting of hops, beer, or other fermented beverages. Its unique chromatographic position allows it to serve as a reliable retention index marker for quality control and authenticity testing, enabling the precise identification and differentiation of hop varieties.

Supply Chain Strategy for 'Natural' Flavor Labeling

Procurement managers sourcing ingredients for 'natural' labeled products must account for the compound's natural occurrence at trace concentrations (~0.3%) in hop oil [4]. This low natural abundance directly informs sourcing feasibility and cost. A strategic decision must be made between a lower-cost, high-purity synthetic supply chain and a potentially costly, limited-volume natural extraction supply chain, with the compound's specific FEMA and FDA clearances being valid for either route.

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